Ethyltris(dimethylsiloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(dimethylsiloxy)silane is an organosilicon compound with the molecular formula C8H26O3Si4. It is characterized by the presence of ethyl and dimethylsiloxy groups attached to a central silicon atom. This compound is known for its unique chemical properties and versatility in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltris(dimethylsiloxy)silane can be synthesized through the hydrosilylation reaction of vinyltris(dimethylsiloxy)silane with ethylene. This reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor equipped with a platinum catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyltris(dimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Ethyltris(dimethylsiloxy)silane finds applications in multiple fields:
Mechanism of Action
Ethyltris(dimethylsiloxy)silane exerts its effects through the formation of stable silicon-oxygen bonds. The compound can interact with various substrates, facilitating the formation of siloxane linkages. These interactions are crucial in applications such as surface modification and polymer synthesis .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl groups on substrates, leading to the formation of siloxane bonds. This mechanism is widely utilized in the modification of surfaces and the synthesis of silicone-based polymers .
Comparison with Similar Compounds
- Vinyltris(dimethylsiloxy)silane
- Phenyltris(dimethylsiloxy)silane
- Tris(trimethylsilyl)silane
Comparison: Ethyltris(dimethylsiloxy)silane is unique due to the presence of an ethyl group, which imparts distinct chemical properties compared to its vinyl and phenyl counterparts. The ethyl group enhances the compound’s reactivity in certain hydrosilylation reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
150320-87-9 |
---|---|
Molecular Formula |
C8H26O3Si4 |
Molecular Weight |
282.63 g/mol |
IUPAC Name |
tris(dimethylsilyloxy)-ethylsilane |
InChI |
InChI=1S/C8H26O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h12-14H,8H2,1-7H3 |
InChI Key |
AUOXZXJFAIJLLR-UHFFFAOYSA-N |
SMILES |
CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Canonical SMILES |
CC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.